ID-690, also known as 5-(o-Chlorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a synthetic benzodiazepine derivative. [, , , , ] Benzodiazepines are a class of psychoactive drugs with a wide range of pharmacological effects, primarily known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. [] While ID-690 shares some pharmacological similarities with other benzodiazepines, it exhibits a distinct profile with potentially unique applications in scientific research.
Methyl clonazepam is a pharmaceutical compound that belongs to the benzodiazepine class of medications. It is a derivative of clonazepam, which is widely used for its anxiolytic, anticonvulsant, and sedative properties. Methyl clonazepam specifically enhances the effects of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This compound is primarily utilized in scientific research and has potential applications in pharmacology due to its structural and functional similarities to other benzodiazepines.
Methyl clonazepam can be synthesized from various precursors through established chemical methods. The synthesis typically starts from benzophenone derivatives, which undergo several transformations to yield the final product. Research has shown that continuous flow chemistry can be an effective method for synthesizing benzodiazepines, including methyl clonazepam, due to its efficiency and scalability .
Methyl clonazepam is classified as a psychoactive drug within the benzodiazepine family. It is recognized for its sedative and anxiolytic effects, making it relevant in the treatment of anxiety disorders and seizure disorders. Its mechanism of action involves modulation of GABAergic neurotransmission, which is critical for its therapeutic effects.
The synthesis of methyl clonazepam involves several key steps, typically starting with the preparation of a core benzodiazepine structure followed by functional group modifications. The methods employed include:
Recent studies have highlighted the use of continuous flow methodologies, which allow for precise control over reaction conditions and improved yields compared to traditional batch processes .
Methyl clonazepam has a complex molecular structure characterized by its benzodiazepine framework. The compound's molecular formula is C16H14ClN3O, with a molecular weight of approximately 303.75 g/mol. Key structural features include:
The three-dimensional conformation of methyl clonazepam plays a significant role in its interaction with GABA_A receptors, influencing its efficacy as a psychoactive agent.
Methyl clonazepam participates in various chemical reactions typical of benzodiazepines:
These reactions are essential for understanding the compound's stability, reactivity, and potential transformation products in biological systems.
The primary mechanism of action for methyl clonazepam involves its binding to the benzodiazepine site on GABA_A receptors. This interaction enhances the affinity of GABA for its receptor, leading to:
This mechanism underlies the drug's therapeutic applications in managing anxiety and seizure disorders .
Methyl clonazepam exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate administration routes in scientific research.
Methyl clonazepam finds various applications primarily within scientific research contexts:
Methyl clonazepam, systematically named 5-(2-chlorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a synthetic benzodiazepine derivative with the molecular formula C₁₆H₁₂ClN₃O₃ and a molar mass of 329.74 g/mol [3] [7]. Its core structure consists of:
Table 1: Key Chemical Identifiers of Methyl Clonazepam
Property | Value |
---|---|
CAS Number | 5527-71-9 |
IUPAC Name | 5-(2-chlorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
Molecular Formula | C₁₆H₁₂ClN₃O₃ |
SMILES | CN1C(=O)CN=C(C2=C1C=CC(=C2)N+[O-])C3=CC=CC=C3Cl |
Canonical SMILES | CN1C(=O)CN=C(c2ccccc2Cl)c3cc(ccc13)N+[O-] |
Structurally, methyl clonazepam exists as two enantiomers due to the chiral center at C3. The (S)-enantiomer (meclonazepam) exhibits biological activity, while the (R)-enantiomer is pharmacologically inert [1] [4]. Its crystalline form melts at 238–240°C and displays negligible water solubility (<0.1 g/L at 25°C) [3] [6].
Methyl clonazepam was first synthesized in the 1970s by Hoffmann-La Roche during exploratory chemistry on benzodiazepine analogs [1] [4]. Initial research focused on its potential as an:
Despite promising Phase I human trials for schistosomiasis, development was halted due to dose-limiting sedation [4]. By the 2010s, methyl clonazepam re-emerged as a designer drug in unregulated markets, leading to its classification as a controlled substance in the UK (Class C) and Canada (Schedule IV) [1] .
Table 2: Historical Timeline of Methyl Clonazepam
Year | Event |
---|---|
1970s | Synthesized by Hoffmann-La Roche; antiparasitic effects identified. |
1977–1985 | Early clinical studies for anxiety and schistosomiasis. |
2017 | Detected in designer drug markets (Sweden). |
2020–2024 | Renewed research for non-sedating antischistosomal derivatives. |
Methyl clonazepam binds allosterically to γ-aminobutyric acid type A receptors (GABAA), enhancing chloride ion influx and neuronal inhibition [2] [5]. Its pharmacological profile is defined by:
- Subunit Selectivity:
Unlike classical benzodiazepines, methyl clonazepam's N1-methylation reduces specificity for α1-GABAA receptors (associated with sedation). Instead, it exhibits balanced affinity for α2/α3 subunits (anxiolysis and myorelaxation) [5] [7].
- Dual Mechanisms of Action:
- Structure-Activity Relationship (SAR):
Modifications at the C3 position significantly alter blood-brain barrier permeability. Derivatives like MYM-III-10 and MYM-V-56 retain antiparasitic efficacy but show reduced CNS penetration, minimizing sedation [4].
Table 3: Pharmacological Comparison with Clonazepam
Property | Methyl Clonazepam | Clonazepam |
---|---|---|
GABAA Affinity | Moderate (Kᵢ ~15nM) | High (Kᵢ ~1.2nM) |
Antiparasitic EC₅₀ | 5–10 μM | Inactive |
Main Therapeutic Use | Designer drug / Research | Epilepsy, anxiety |
The global benzodiazepine market (valued at $2.9 billion in 2023) includes methyl clonazepam analogs under "other" therapeutic segments, reflecting its niche research status [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5